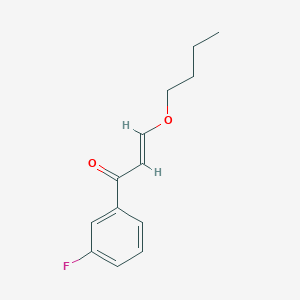

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one

Description

(E)-3-Butoxy-1-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-fluorophenyl group at position 1 and a butoxy substituent at position 3 of the propenone backbone. This compound belongs to a broader class of chalcones, which are recognized for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their π-conjugated systems and tunable electronic properties.

Properties

IUPAC Name |

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRVABDVCOPLB-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluorobenzaldehyde and 3-butoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods: In an industrial setting, the synthesis of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can disrupt cellular processes, leading to antimicrobial or anticancer effects. The fluorophenyl group enhances the compound’s ability to interact with specific enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Chalcones with fluorinated aryl groups and alkoxy substituents exhibit distinct electronic behaviors. For example:

Key Insights :

- The butoxy group in the target compound likely enhances solubility in non-polar solvents compared to shorter alkoxy chains (e.g., methoxy) .

- Fluorine at the 3-position of the phenyl ring induces electron-withdrawing effects, stabilizing the enone system and modulating charge transfer, as seen in Fc1 .

Mechanical and Crystallographic Properties

Molecular mechanics studies on prop-2-en-1-one derivatives reveal correlations between substituents and mechanical stability:

Biological Activity

(E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of α,β-unsaturated carbonyl compounds, specifically enones. Its structure is characterized by the presence of a butoxy group and a fluorophenyl moiety, which may influence its biological activity through various mechanisms.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that it inhibits neutrophil-mediated inflammation by modulating key signaling pathways such as MAPK and Akt.

- Mechanism of Action : The compound reduces the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in cellular models.

Case Studies

Case Study 1: Inhibition of Neutrophilic Inflammation

In a controlled laboratory setting, (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one was tested on neutrophils isolated from human blood. The results showed a significant reduction in the release of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-alpha and IL-6.

- Results :

- ROS production decreased by 50% at a concentration of 10 µM.

- TNF-alpha levels were reduced by 40% at the same concentration.

This study highlights the compound's potential as an anti-inflammatory agent in treating conditions characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of (E)-3-butoxy-1-(3-fluorophenyl)prop-2-en-1-one against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 20.8 | Cell cycle arrest in G2/M phase |

The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption, suggesting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.